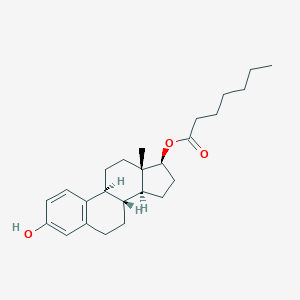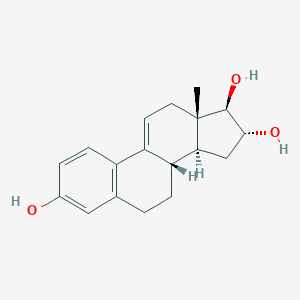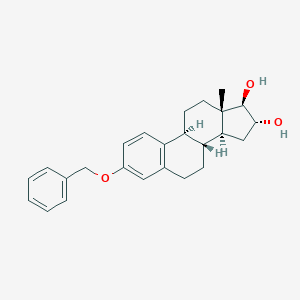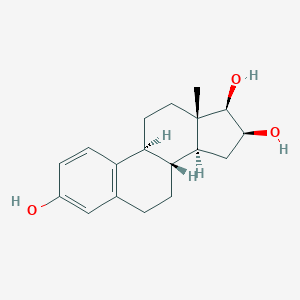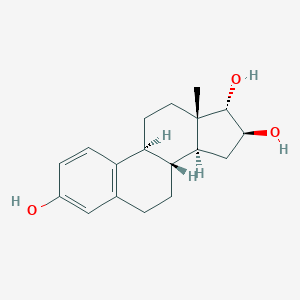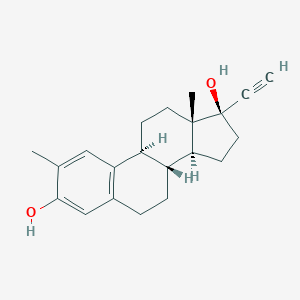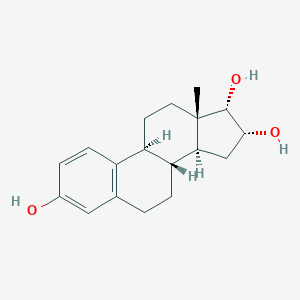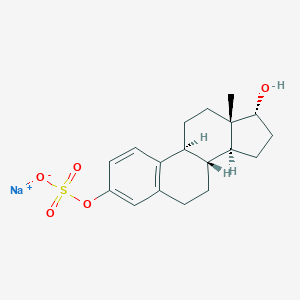
4-Methoxyestrone
描述
4-Methoxy Estrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone. It is formed by the action of catechol O-methyltransferase on 4-hydroxyestrone. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .
准备方法
合成路线和反应条件: 4-甲氧基雌酮的合成通常涉及4-羟基雌酮的甲基化。 该过程可以在碱性条件下,例如使用碳酸钾,使用二甲基硫酸盐或碘甲烷等甲基化剂进行 .
工业生产方法: 4-甲氧基雌酮的工业生产可以通过微生物转化过程实现。例如,使用节杆菌属等特定菌株对类固醇进行微生物转化可以产生4-甲氧基雌酮。 这种方法包括发酵、底物转化和产物提取 .
化学反应分析
反应类型: 4-甲氧基雌酮会发生各种化学反应,包括:
氧化: 它可以被氧化生成相应的醌类。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 在特定条件下,甲氧基可以被取代。
常见的试剂和条件:
氧化: 像高锰酸钾或三氧化铬这样的试剂。
还原: 使用钯碳进行氢化。
取代: 使用强亲核试剂如氢化钠进行亲核取代。
主要产物:
氧化: 醌类。
还原: 二氢衍生物。
科学研究应用
4-甲氧基雌酮在科学研究中有多种应用:
化学: 用作分析化学中研究雌激素代谢产物的参考标准。
生物学: 研究其在细胞增殖和雌激素活性中的作用。
医学: 研究其对乳腺癌和其他雌激素敏感疾病的潜在影响。
工业: 用于合成其他甾体化合物和药物
作用机制
4-甲氧基雌酮通过与目标组织中的雌激素受体相互作用发挥作用。与这些受体结合后,激素-受体复合物转移到细胞核中,在那里它与DNA上的雌激素反应元件结合,调节基因表达。 这会导致各种生理效应,包括细胞增殖和分化 .
类似化合物:
- 2-甲氧基雌酮
- 4-甲氧基雌二醇
- 2-甲氧基雌二醇
- 4-羟基雌酮
比较: 4-甲氧基雌酮由于其在4位上的特定甲氧基化,使其在雌激素活性及代谢稳定性方面具有独特性。 与2-甲氧基雌酮相比,它对雌激素受体的结合亲和力不同,生物学效应也不同 .
相似化合物的比较
- 2-Methoxyestrone
- 4-Methoxyestradiol
- 2-Methoxyestradiol
- 4-Hydroxyestrone
Comparison: 4-Methoxy Estrone is unique due to its specific methoxylation at the 4-position, which influences its estrogenic activity and metabolic stability. Compared to 2-Methoxyestrone, it has a different binding affinity to estrogen receptors and distinct biological effects .
属性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-BFDPJXHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904316 | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58562-33-7 | |
| Record name | 4-Methoxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyestrone-4-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methoxyestrone metabolized in the body?
A: this compound is a metabolite of estrone, a type of estrogen. It is formed through the 4-hydroxylation pathway of estrone metabolism. [, , , , ] Specifically, estrone is first hydroxylated at the C4 position to form 4-hydroxyestrone, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to produce this compound. []
Q2: Is there a link between this compound levels and cancer risk?
A2: Research suggests a complex relationship between 4-MeOE1 and cancer risk:
- Breast Cancer: Some studies indicate that higher levels of 4-MeOE1 might be associated with a reduced risk of postmenopausal breast cancer. This is thought to be due to its formation through the 2-hydroxylation pathway, which competes with the 16-hydroxylation pathway, the latter being linked to increased breast cancer risk. []
Q3: How do this compound levels differ between women using different hormone therapies?
A: In a study of postmenopausal women using hormone therapy, those taking estrogen alone had higher levels of 4-MeOE1 compared to those using combined estrogen plus progestin therapy. This suggests that the type of menopausal hormone therapy can influence estrogen metabolism and the relative concentrations of its metabolites, including 4-MeOE1. []
Q4: Can you explain the role of the enzyme Catechol-O-methyltransferase (COMT) in relation to this compound?
A: COMT plays a crucial role in the formation of 4-MeOE1 by catalyzing the methylation of 4-hydroxyestrone. [] Studies using COMT inhibitors have shown alterations in the levels of 4-MeOE1 and its related effects on cell transformation, chromosome aberrations, and apoptosis in cell cultures. [] This highlights the importance of COMT activity in influencing the biological activity of 4-MeOE1.
Q5: Are there analytical methods for measuring this compound levels in biological samples?
A: Yes, researchers use sensitive analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to accurately measure 4-MeOE1 levels in various biological samples like serum and urine. [, , , ] These methods enable the quantification of even minute amounts of 4-MeOE1, allowing for detailed investigations into its role in various physiological and pathological processes.
Q6: Have any associations been observed between this compound and the human microbiome?
A: Emerging research suggests potential connections between 4-MeOE1 and the composition of the gut microbiome. A study found that higher levels of 4-MeOE1 were associated with increased microbial diversity in the gut, as indicated by the Shannon index. [] This finding highlights the complex interplay between estrogen metabolism, the gut microbiome, and potential implications for overall health.
Q7: What is the significance of the ratio between different estrogen metabolites, like 2-hydroxyestrone and this compound, in research?
A: Researchers often investigate the ratios between different estrogen metabolites because these ratios can offer insights into the balance of estrogen metabolism pathways. For example, a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been linked to a potentially reduced risk of aggressive prostate cancer. [] Similarly, the ratio of 2-hydroxyestrogens (like 2-hydroxyestrone) to 16α-hydroxyestrone has been explored in the context of various health outcomes, with some studies suggesting a potential link between a higher ratio and reduced cancer risk. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


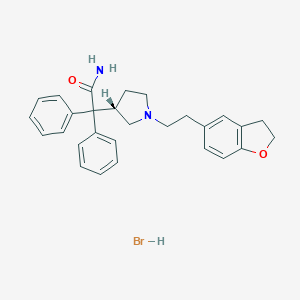
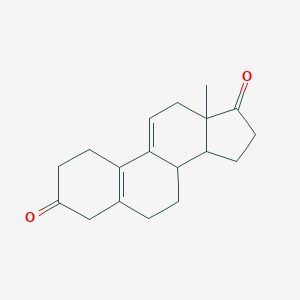
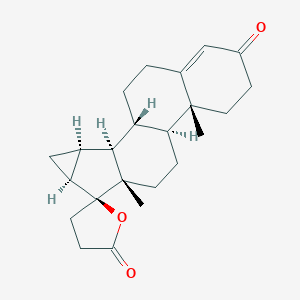
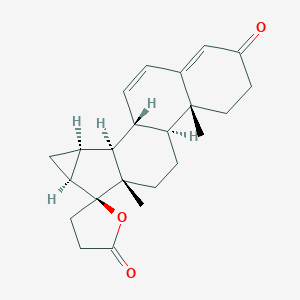

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
